molecular formula C26H20N4O6S B3966721 3-[(4-benzamidophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide

3-[(4-benzamidophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide

Cat. No.: B3966721
M. Wt: 516.5 g/mol
InChI Key: NUAUSZNDAMPVIX-UHFFFAOYSA-N
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Description

3-[(4-benzamidophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of benzamide groups linked to benzene rings, with additional functional groups such as sulfonamide and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-benzamidophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzamide Intermediate: The initial step involves the reaction of 4-aminobenzamide with benzoyl chloride to form 4-benzamidobenzamide.

    Sulfonamide Formation: The next step involves the reaction of 4-benzamidobenzamide with sulfonyl chloride to introduce the sulfonamide group, resulting in 3-[(4-benzamidophenyl)sulfamoyl]benzamide.

    Nitration: The final step involves the nitration of 3-[(4-benzamidophenyl)sulfamoyl]benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-benzamidophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The benzamide groups can undergo oxidation reactions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-[(4-benzamidophenyl)sulfamoyl]-N-(4-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

3-[(4-benzamidophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-benzamidophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of functional groups such as the sulfonamide and nitro groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-Sulfamoyl-Benzamide: This compound shares the sulfonamide and benzamide groups but lacks the nitro group.

    5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)ethyl benzamide: This compound contains a sulfonamide group and a benzamide group with additional chloro and methoxy substituents.

Uniqueness

3-[(4-benzamidophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is unique due to the presence of both sulfonamide and nitro groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can enhance its potential as a versatile compound for various applications.

Properties

IUPAC Name

3-[(4-benzamidophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O6S/c31-25(18-5-2-1-3-6-18)27-20-9-11-22(12-10-20)29-37(35,36)24-8-4-7-19(17-24)26(32)28-21-13-15-23(16-14-21)30(33)34/h1-17,29H,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAUSZNDAMPVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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